molecular formula C29H27FN2O2 B442462 6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one CAS No. 6044-73-1

6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Katalognummer: B442462
CAS-Nummer: 6044-73-1
Molekulargewicht: 454.5g/mol
InChI-Schlüssel: LENIVARWUAXXJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is notable for its unique structural features, which include a fluorophenyl group and a phenylacetyl group, contributing to its distinct pharmacological profile.

Vorbereitungsmethoden

The synthesis of 6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine ring system.

    Introduction of the fluorophenyl group: This is achieved through electrophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

    Addition of the phenylacetyl group: This step involves acylation reactions, where the phenylacetyl group is attached to the benzodiazepine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:

    Chemistry: It is used as a model compound in the study of benzodiazepine chemistry, helping researchers understand the reactivity and properties of this class of compounds.

    Biology: The compound is studied for its interactions with biological targets, particularly its binding affinity to GABA-A receptors, which are crucial in the regulation of neurological functions.

    Medicine: Research focuses on its potential therapeutic effects, including its anxiolytic, sedative, and anticonvulsant properties.

    Industry: The compound is explored for its potential use in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in its sedative and anxiolytic effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which hyperpolarize the neuronal membrane and reduce excitability.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. Compared to these compounds, this compound may exhibit unique pharmacokinetic and pharmacodynamic properties due to its distinct structural features. For instance, the presence of the fluorophenyl group may influence its binding affinity and metabolic stability, potentially leading to differences in its therapeutic profile and side effects.

Biologische Aktivität

6-(3-Fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a synthetic compound belonging to the benzodiazepine class. Its unique structure includes a fluorophenyl group and a phenylacetyl moiety, which contribute to its potential biological activities. This compound is primarily investigated for its psychoactive properties and potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.

  • IUPAC Name : this compound
  • Molecular Formula : C29H27FN2O2
  • Molecular Weight : 454.5 g/mol
  • CAS Number : 6044-73-1

Structure and Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzodiazepine Core : Cyclization of precursors to establish the benzodiazepine framework.
  • Introduction of the Fluorophenyl Group : Achieved through electrophilic aromatic substitution.
  • Addition of the Phenylacetyl Group : Involves acylation reactions to attach the phenylacetyl moiety to the benzodiazepine core.

Pharmacological Profile

The biological activity of this compound has been explored in various studies:

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound exhibits anxiolytic properties. Studies have shown its efficacy in reducing anxiety-like behaviors in animal models.
  • Sedative Properties : The compound has demonstrated sedative effects, making it a candidate for treating sleep disorders.
  • Neuroprotective Activity : Preliminary research suggests potential neuroprotective effects against neurodegenerative diseases.

Study 1: Anxiolytic Activity Assessment

A study evaluated the anxiolytic effects of this compound using the elevated plus maze (EPM) test in rodents. Results indicated a significant increase in time spent in the open arms compared to control groups, suggesting reduced anxiety levels.

Treatment GroupTime Spent in Open Arms (seconds)P-value
Control30-
Compound Dose 150<0.01
Compound Dose 270<0.001

Study 2: Sedative Effects Evaluation

In a sleep induction study using a rodent model, this compound was administered at varying doses. The results showed dose-dependent increases in sleep duration.

Dose (mg/kg)Sleep Duration (minutes)P-value
0 (Control)20-
535<0.05
1050<0.01

Study 3: Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels.

Toxicology and Safety Profile

While initial studies indicate promising biological activities, comprehensive toxicological assessments are necessary to establish safety profiles. Current data suggest that acute toxicity is low; however, long-term studies are required for conclusive safety evaluations.

Eigenschaften

IUPAC Name

6-(3-fluorophenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN2O2/c1-29(2)17-23-27(25(33)18-29)28(20-11-8-12-21(30)16-20)32(24-14-7-6-13-22(24)31-23)26(34)15-19-9-4-3-5-10-19/h3-14,16,28,31H,15,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENIVARWUAXXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC(=CC=C5)F)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975843
Record name 11-(3-Fluorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6044-73-1
Record name 11-(3-Fluorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.